2,3-ジヒドロベンゾフラン-7-オール

概要

説明

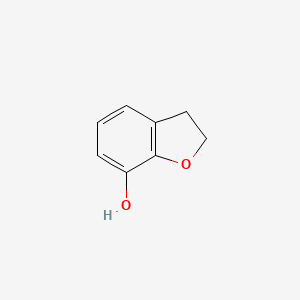

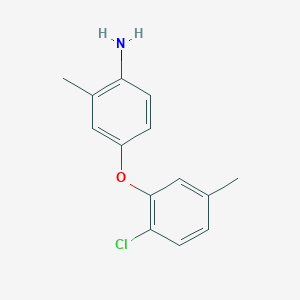

“2,3-Dihydrobenzofuran-7-ol” is a chemical compound with the CAS Number: 879093-09-1 . It has a molecular weight of 136.15 and its IUPAC name is 2,3-dihydro-1-benzofuran-7-ol .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This offers an avenue for the construction of 2,3-dihydrobenzofurans .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-7-ol is represented by the InChI Code: 1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 . The compound has been used in molecular docking and molecular dynamics, as well as ADMET studies .

Chemical Reactions Analysis

Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-ol, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 136.15 . The compound is sealed in dry storage at room temperature .

科学的研究の応用

抗がん活性

ベンゾフラン誘導体は、有意な抗がん活性を有することが明らかになっています。 特に、特定の置換ベンゾフランは、白血病、非小細胞肺がん、結腸がん、中枢神経系がん、黒色腫、卵巣がんなど、さまざまな癌細胞株に対して顕著な細胞増殖抑制効果を示します 。この化合物は、癌細胞増殖を阻害する能力があり、新しい抗がん療法の開発のための有望な候補となっています。

抗ウイルス特性

2,3-ジヒドロベンゾフランの誘導体を含む一部のベンゾフラン化合物は、抗ウイルス活性を示しています。 例えば、特定の誘導体は、呼吸器合胞体ウイルス(RSV)株に対して低マイクロモルIC50値で効果を示し、抗ウイルス剤としての可能性を示しています .

天然物の合成

ベンゾフラン環は、多くの生物学的に活性な天然薬や合成化学物質における重要な構造単位です。 ベンゾフラン環を含む天然物の全合成は、合成プロセス中にベンゾフランヘテロ環が組み込まれる段階に焦点を当て、重要な研究分野です .

生物活性と薬物としての可能性

ベンゾフラン化合物は、高等植物に広く分布しており、さまざまな薬理活性のために、幅広い臨床用途があります。 これらの活性により、2,3-ジヒドロベンゾフラン-7-オールを含むベンゾフランとその誘導体は、さらなる研究と薬剤としての潜在的な用途にとって非常に魅力的です .

生体変換研究

シュードモナス・プチダなどの微生物細胞を用いた2,3-ジヒドロベンゾフランの生体変換が調査されています。 この化合物は、さまざまな化学物質の生産において重要なステップであるベンゾフランの触媒的脱酸素化反応における中間体として機能します .

化学合成方法論

ベンゾフラン環を構築するための革新的な方法が開発されており、これには独自のフリーラジカル環化カスケードが含まれます。 これらの方法は、複雑な多環式ベンゾフラン化合物を合成するために不可欠であり、そうでなければ合成が困難です .

作用機序

Target of Action

2,3-Dihydrobenzofuran-7-ol is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

For instance, some benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, which can be beneficial in anti-inflammatory treatment .

Biochemical Pathways

Benzofuran derivatives are known to affect a wide range of biological and pharmacological activities . For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

A study on a series of 2,3-dihydrobenzofurans reported good in vivo rat and dog pharmacokinetics for a related compound .

Result of Action

Benzofuran derivatives are known to have a wide range of biological and pharmacological activities . For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the specific conditions under which they are used .

Safety and Hazards

将来の方向性

Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-ol, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on the synthesis of these compounds and their potential as antimicrobial agents .

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUQAHWDPDAUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879093-09-1 | |

| Record name | 2,3-dihydro-1-benzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of benzofuran derivatives in natural products, and were any found in the studied grape seeds?

A1: Benzofuran derivatives are a significant class of compounds found in various natural sources and exhibit diverse biological activities. While 2,3-Dihydrobenzofuran-7-ol itself wasn't identified, the research on Jufeng grape seeds led to the isolation of other benzofuran-containing lignans. Specifically, rel-(2S, 3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol (compound 5) and rel-(2α, 3β)-7-O-methylcedrusin (compound 6) were identified, marking the first reported instance of these lignans in grape seeds. []

Q2: The research mentions a compound with significant antioxidative ability. Could this relate to potential applications of 2,3-Dihydrobenzofuran-7-ol?

A2: The study highlights rel-(2α, 3β)-7-O-methylcedrusin (compound 6) as possessing significant antioxidative ability. [] While this doesn't directly provide information on 2,3-Dihydrobenzofuran-7-ol, it does suggest that structurally similar benzofuran derivatives may hold potential as antioxidants. Further research on 2,3-Dihydrobenzofuran-7-ol would be needed to explore its specific antioxidative properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)

![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)

![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)

![8-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1370680.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1370687.png)